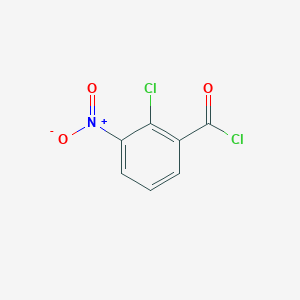

2-Chloro-3-nitrobenzoyl chloride

CAS No.: 34128-16-0

Cat. No.: VC5062446

Molecular Formula: C7H3Cl2NO3

Molecular Weight: 220.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34128-16-0 |

|---|---|

| Molecular Formula | C7H3Cl2NO3 |

| Molecular Weight | 220.01 |

| IUPAC Name | 2-chloro-3-nitrobenzoyl chloride |

| Standard InChI | InChI=1S/C7H3Cl2NO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H |

| Standard InChI Key | AYUUKEMEFZPHQQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-Chloro-3-nitrobenzoyl chloride belongs to the benzoyl chloride family, featuring a benzene ring substituted with chlorine () at position 2 and a nitro group () at position 3. The acyl chloride () group at position 1 enhances its reactivity in nucleophilic substitution and acylation reactions. Key molecular descriptors include:

The nitro group’s electron-withdrawing nature polarizes the aromatic ring, directing electrophilic attacks to specific positions and stabilizing intermediates in substitution reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves chlorination and nitration of benzoic acid derivatives. A validated method for analogous compounds (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid) employs the following steps :

-

Nitration: Treat 2-chloro-5-(trifluoromethyl)benzonitrile with nitrating acid () to introduce the nitro group.

-

Hydrolysis: Convert the nitrile to a carboxylic acid using acidic or basic conditions.

-

Chlorination: React the carboxylic acid with thionyl chloride () or oxalyl chloride () to form the acyl chloride.

For 2-chloro-3-nitrobenzoyl chloride, substituting the trifluoromethyl group with hydrogen would yield the target compound. Typical reaction conditions involve refluxing in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere .

Industrial Optimization

Industrial processes prioritize yield and purity through:

-

Continuous Flow Reactors: Enhancing heat transfer and reducing side reactions.

-

Catalytic Recycling: Minimizing waste in chlorination steps.

-

Quality Control: Spectroscopic validation (e.g., IR for at ~1800 cm) and HPLC purity assays .

Reactivity and Chemical Applications

Nucleophilic Substitution

The acyl chloride group undergoes facile substitution with nucleophiles (e.g., amines, alcohols) to form amides or esters. For example:

This reactivity is exploited in synthesizing herbicides and antimicrobial agents, where the nitro group enhances electrophilicity .

Reduction and Functionalization

Catalytic hydrogenation () reduces the nitro group to an amine, yielding 2-chloro-3-aminobenzoyl chloride—a precursor to heterocyclic pharmaceuticals. Controlled hydrolysis produces 2-chloro-3-nitrobenzoic acid, useful in coordination chemistry .

Case Study: Antitubercular Drug Precursors

2-Chloro-3-nitrobenzoyl chloride analogs are pivotal in synthesizing benzothiazinones (BTZs), a class of antituberculosis agents targeting Mycobacterium tuberculosis’s DprE1 enzyme . For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (a derivative) is a key intermediate in BTZ043 production, demonstrating minimum inhibitory concentrations (MIC) of 1 ng/mL against drug-resistant strains .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s versatility is highlighted in:

-

Antimicrobials: Nitroaromatic derivatives exhibit broad-spectrum activity against Gram-positive bacteria.

-

Anticancer Agents: Acylated amines derived from this compound show pro-apoptotic effects in leukemia cell lines .

Agrochemical Development

Chlorinated nitrobenzoyl derivatives are precursors to herbicides like pyroxasulfone, which inhibits very-long-chain fatty acid synthesis in weeds .

Dye and Polymer Chemistry

Reactive acyl chlorides facilitate covalent bonding with chromophores, enabling synthesis of azo dyes for textiles. In polymers, they act as cross-linking agents to enhance thermal stability .

Recent Advances and Future Directions

Green Synthesis Methods

Recent studies explore solvent-free mechanochemical synthesis to reduce environmental impact. Ball-milling 2-chloro-3-nitrobenzoic acid with achieves 95% conversion in 30 minutes, minimizing solvent waste .

Targeted Drug Delivery

Functionalizing nanoparticles with 2-chloro-3-nitrobenzoyl chloride derivatives enables site-specific drug release. For example, gold nanoparticles conjugated with nitroaromatic prodrugs show enhanced permeability in Mycobacterium-infected macrophages .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding the design of novel analogs with optimized bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume